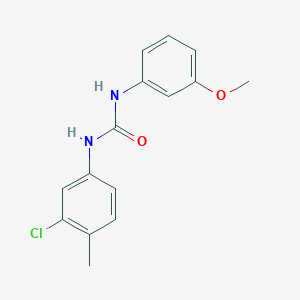![molecular formula C13H17N5O2S B5562505 N,N-diallyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5562505.png)
N,N-diallyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine . Triazolopyrimidines are nitrogenous heterocyclic compounds that can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Synthesis Analysis
Mono- and dinuclear platinum (II) coordination compounds of formula cis - [PtCl 2 (NH 3 ) (dmtp)], 1, cis - [PtCl 2 (dmtp) 2], 2 and { H + [C 28 H 32 Cl 2 N 16 Pt 2] 2+ (NO 3) 3 (H 2 O) 6 }, 3, in which dmtp is 5,7-dimethyl-1,2,4-triazolo [1,5 -a ]pyrimidine have been synthesized .Molecular Structure Analysis
The coordination units of the cationic species of formula [Pt 2 (μ-dmtp) 2 Cl 2 (dmtp) 2] 2+ are built up by two platinum atoms in a square-planar environment . Two sites are occupied by two 5,7-dimethyl-1,2,4-triazolo [1,5 -a ]pyrimidine ( dmtp) bridging ligands which are linked to both metal atoms through their nitrogen atoms in positions 3 and 4 .Chemical Reactions Analysis
The interaction of compounds 1 and 2 with 5′-GMP was investigated in solution by 1 H NMR spectroscopy .Physical And Chemical Properties Analysis
All the compounds exhibit positive energy content (34.4–1955.4 kJ/mol) and densities (1.71–1.99 g/cm 3) subject to fused triazole and triazine framework and various functional groups .Scientific Research Applications
Synthetic Methodologies
Researchers have developed methods for synthesizing sulfonamidomethyl substituted triazolopyrimidines. A straightforward synthesis approach involves a two-component condensation of aminoazoles and dialkyl(cinnamoyl)methanesulfonamides, producing compounds with potential biological activities. This synthesis pathway highlights the versatility of triazolopyrimidine derivatives in chemical reactions, providing a foundation for further exploration of their applications in medicinal chemistry and beyond (Shvets et al., 2020).
Antimicrobial Activity
Some derivatives of triazolopyrimidine have been synthesized and evaluated for their antimicrobial properties. The creation of new substituted sulfonamides and sulfinyl compounds, through the reaction of triazolopyrimidine thiol derivatives, showcases the compound's potential in developing new antimicrobial agents. This research opens avenues for the utilization of triazolopyrimidine derivatives in addressing microbial resistance, presenting a promising area for further investigation and drug development (Abdel-Motaal & Raslan, 2014).
Insecticidal Applications
The exploration into novel heterocyclic compounds, such as triazolopyrimidines incorporating a sulfonamide-bearing thiazole moiety, has shown significant insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. These findings contribute to the agricultural sector by offering potential new agents for pest management, emphasizing the importance of triazolopyrimidines in developing environmentally friendly insecticides (Soliman et al., 2020).
Herbicidal Activity
Triazolopyrimidine-sulfonamides have been identified for their excellent herbicidal activity against a broad spectrum of vegetation at low application rates. This discovery highlights the potential of triazolopyrimidine derivatives in the development of new herbicides, providing an effective solution for weed management in agriculture (Moran, 2003).
Mechanism of Action
Future Directions
The design of energetic compounds based on [1,2,4]triazolo [1,5-a] [1,3,5]triazine (triazolo-triazine) fused backbone by introducing the three functional groups into the molecular scaffold shows promise . Based on high nitrogen and energy content, performance parameters, and sensitivity data, the designed compounds show high potential to be used as energetic materials .
properties
IUPAC Name |
5,7-dimethyl-N,N-bis(prop-2-enyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-5-7-17(8-6-2)21(19,20)13-15-12-14-10(3)9-11(4)18(12)16-13/h5-6,9H,1-2,7-8H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIFUPBIFSCXRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)S(=O)(=O)N(CC=C)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dimethyl-N,N-di(prop-2-en-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-(2-chlorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5562428.png)
![5-amino-6-oxo-2,6-dihydrodibenzo[cd,g]indazole-4-sulfonic acid](/img/structure/B5562435.png)
![4-tert-butyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5562443.png)
![N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5562449.png)
![N-[(5-chloro-2-thienyl)methyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5562451.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5562457.png)
![1-[2-(3-methylphenoxy)ethyl]-2-(tetrahydro-2-furanyl)-1H-benzimidazole](/img/structure/B5562459.png)


![N,N-dimethyl-2-[(4aR*,7aS*)-4-[3-(1-methylcyclopropyl)propanoyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetamide](/img/structure/B5562493.png)
![2-[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-2-oxo-1-(2-phenylindolizin-3-yl)ethanone](/img/structure/B5562494.png)
![4-[({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)methyl]benzoic acid](/img/structure/B5562503.png)
![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B5562504.png)